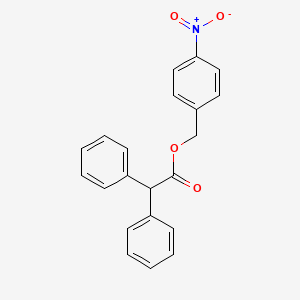

4-nitrobenzyl diphenylacetate

Description

The exact mass of the compound this compound is 347.11575802 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-nitrophenyl)methyl 2,2-diphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4/c23-21(26-15-16-11-13-19(14-12-16)22(24)25)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPBVMBLDXNNRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Enzymatic Hydrolysis Reactions

4-Nitrophenyl diphenylacetate analogs (e.g., 4-nitrophenyl 2,2-diphenylacetate) undergo hydrolysis catalyzed by enzymes such as lipase, trypsin, and nattokinase . Key findings include:

-

Steric hindrance from diphenyl substituents significantly reduces enzymatic hydrolysis rates. For example:

-

DFT calculations confirmed that steric effects dominate over electronic effects at the carbonyl carbon (Mulliken charges: to ), aligning with reduced nucleophilic attack efficiency .

Non-Linear Taft Relationships

Contrary to classical Taft linear free-energy relationships (LFERs), enzymatic hydrolysis of sterically hindered esters exhibited non-linear trends , suggesting:

-

Complex interactions between substrates and enzyme active sites (e.g., binding pocket geometry, competitive residue interactions).

-

Triphenyl-substituted esters showed near-complete resistance to hydrolysis due to extreme steric bulk .

Comparative Reactivity of Nitrobenzyl Derivatives

While 4-nitrobenzyl diphenylacetate itself is not explicitly studied, analogous nitrobenzyl compounds exhibit reactivity patterns:

-

Radical pathways : 4-Nitrobenzyl halides react with -butoxide via radical anion chain mechanisms , forming dimeric products like 4,4′-dinitrostilbene .

-

Hydrolysis of dichlorides : 4-Nitrobenzylidene dichloride reacts with hydroxide ions to yield dimeric products (e.g., tetrachloro-1,2-bis-(p-nitrophenyl)ethane) through electron-transfer mechanisms .

Esterification Protocols

Related esters (e.g., 4-nitrophenyl diphenylacetate) are synthesized via:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-nitrobenzyl diphenylacetate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution using 4-nitrobenzyl halides (e.g., bromide or chloride) with diphenylacetic acid derivatives. For example, alkylation of diphenylacetate salts with 4-nitrobenzyl bromide in anhydrous DMF at 0–25°C under inert atmosphere (argon) achieves moderate yields (~50–60%) . Excess base (e.g., N,N-diisopropylethylamine) improves deprotonation efficiency, while slow reagent addition minimizes side reactions like hydrolysis . Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Key signals include the aromatic protons of the 4-nitrobenzyl group (δ 7.5–8.3 ppm, doublets) and the diphenylacetate methylene protons (δ 3.6–4.1 ppm, singlet). The ester carbonyl appears at ~169 ppm in 13C NMR .

- IR Spectroscopy : Ester carbonyl stretches at 1735–1758 cm⁻¹ and nitro group vibrations at 1520–1350 cm⁻¹ confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+Na]+ ions for molecular weight verification .

Q. What stability considerations are critical for storing this compound?

- Methodology : The compound is sensitive to hydrolysis under acidic/basic conditions. Store in airtight containers at –20°C with desiccants (e.g., silica gel). Avoid prolonged exposure to light, as nitro groups may degrade photolytically . Regular purity checks via TLC or HPLC are advised for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : The 4-nitrobenzyl group acts as an electron-withdrawing moiety, polarizing the ester’s carbonyl and activating the benzylic position for SN2 reactions. Kinetic studies (e.g., NMR monitoring) show that leaving group ability follows Br > Cl, with rate constants differing by ~40-fold under identical conditions . For example, 4-nitrobenzyl bromide reacts with amines via SN2 to form secondary amines, while excess electrophile leads to tertiary amine byproducts .

Q. How can contradictions in kinetic data for this compound derivatives be resolved?

- Methodology : Discrepancies often arise from competing reaction pathways (e.g., elimination vs. substitution). Use variable-temperature NMR or isotopic labeling (e.g., deuterated solvents) to track intermediates . For example, unexpected tertiary amine formation in bromide reactions suggests a two-step mechanism when electrophile is in excess . Control experiments with varying stoichiometry and temperature clarify dominant pathways .

Q. What computational approaches predict the reactivity of this compound in complex reaction systems?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for substitution reactions. Solvent effects (e.g., DMF vs. methanol) are incorporated via continuum solvation models . QSAR studies on analogous esters (e.g., piperidolate derivatives) correlate electronic parameters (Hammett σ) with reaction rates to predict substituent effects .

Q. How does structural modification of this compound influence its biological activity?

- Methodology : Replace the nitro group with bioisosteres (e.g., cyano or trifluoromethyl) to alter electron density and metabolic stability. Assay cytotoxicity and enzyme inhibition (e.g., esterases) using HEK-293 or HepG2 cell lines . Comparative pharmacokinetic studies (e.g., microsomal stability) identify optimal substituents for prodrug applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.